An In-depth Technical Guide to the Chemical Properties of Allyl 2,2,3,3,3-pentafluoropropyl ether
An In-depth Technical Guide to the Chemical Properties of Allyl 2,2,3,3,3-pentafluoropropyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Allyl 2,2,3,3,3-pentafluoropropyl ether (APFPE), a fluorinated ether of increasing interest in medicinal chemistry and materials science. The strategic incorporation of a pentafluoropropyl group alongside a reactive allyl moiety imparts a unique combination of properties, including modified lipophilicity, enhanced metabolic stability, and a handle for further chemical elaboration. This document will delve into the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of APFPE, offering field-proven insights and detailed experimental protocols for its application in research and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.
Introduction: The Strategic Role of Fluorination in Ether Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius can profoundly influence a molecule's physicochemical and biological properties.[1] In the context of ethers, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability and bioavailability, and alter conformational preferences to enhance target binding.[1][2]
Allyl 2,2,3,3,3-pentafluoropropyl ether (APFPE) is a prime example of a strategically fluorinated building block. It possesses two key functional domains:
-
The Allyl Group: A versatile functional handle that can participate in a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions, electrophilic additions, and polymerization.
-
The 2,2,3,3,3-pentafluoropropyl Group: This highly fluorinated moiety imparts significant changes to the molecule's electronic and steric properties, leading to increased thermal and chemical stability.
This guide will explore the interplay of these two functional groups and the resulting chemical properties of APFPE.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of Allyl 2,2,3,3,3-pentafluoropropyl ether is presented in Table 1.
| Property | Value | Source |
| CAS Number | 186907-75-5 | [3][4] |
| Molecular Formula | C₆H₇F₅O | [3][4] |
| Molecular Weight | 190.11 g/mol | [3][4] |
| Boiling Point | 85-86 °C | [3][4] |
| Appearance | Colorless liquid (presumed) | Inferred |
| Density | Not experimentally determined for this compound. Expected to be higher than non-fluorinated analogues. For comparison, the density of allylpentafluorobenzene is 1.358 g/mL at 25 °C. | Inferred |
| Refractive Index | Not experimentally determined for this compound. For comparison, the refractive index of allylpentafluorobenzene is 1.427 (n20/D). | Inferred |
| Solubility | Expected to be soluble in common organic solvents. Partial fluorination can sometimes increase solubility in polar media.[2] | Inferred |
| Flash Point | 14 °C | [3] |
| Purity | Typically available at ≥97% | [4] |
Synthesis of Allyl 2,2,3,3,3-pentafluoropropyl ether
The most common and direct method for the synthesis of APFPE is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the coupling of an alkoxide with an alkyl halide.
Reaction Scheme
Experimental Protocol: Williamson Ether Synthesis of APFPE
This protocol is a generalized procedure based on established methods for the synthesis of allyl ethers.[5]
Materials:
-
2,2,3,3,3-pentafluoropropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium hydroxide (KOH)
-
Allyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Add allyl bromide (1.2 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure Allyl 2,2,3,3,3-pentafluoropropyl ether.
-
Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum of APFPE is expected to show characteristic signals for the allyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.9 | ddt | 1H | -O-CH₂-CH =CH₂ |
| ~ 5.3 | dq | 1H | -O-CH₂-CH=CH₂ (trans) |
| ~ 5.2 | dq | 1H | -O-CH₂-CH=CH₂ (cis) |
| ~ 4.1 | dt | 2H | -O-CH₂ -CH=CH₂ |
| ~ 4.0 | t | 2H | CF₃CF₂CH₂ -O- |
Note: The methylene protons of the pentafluoropropyl group are expected to be a triplet due to coupling with the adjacent difluoro-methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~ 134 | -O-CH₂-C H=CH₂ | | ~ 118 | -O-CH₂-CH=C H₂ | | ~ 72 | -O-C H₂-CH=CH₂ | | ~ 65 (t) | CF₃CF₂C H₂-O- | | ~ 118 (qt) | CF₃C F₂CH₂-O- | | ~ 118 (q) | C F₃CF₂CH₂-O- |
Note: The fluorinated carbons will exhibit splitting due to C-F coupling.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -81 | t | CF₃ -CF₂- |
| ~ -125 | q | CF₃-CF₂ - |
Note: Chemical shifts are relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of APFPE will show characteristic absorptions for the C-O-C ether linkage, the C=C bond of the allyl group, and the strong C-F bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3080 | =C-H stretch |
| ~ 2940, 2870 | C-H stretch |
| ~ 1645 | C=C stretch |
| 1250 - 1050 | C-F stretch (strong, broad) |
| 1150 - 1085 | C-O-C stretch |
Mass Spectrometry
The mass spectrum of APFPE will show the molecular ion peak (M⁺) at m/z 190.11. The fragmentation pattern is expected to be dominated by cleavage of the C-O bonds and loss of fragments from the allyl and pentafluoropropyl groups.
Expected Fragmentation Pathways:
-
Loss of the allyl radical (•CH₂CH=CH₂) to give an ion at m/z 149.
-
Loss of the pentafluoropropyl radical (•CF₂CF₃) to give an ion at m/z 71.
-
Cleavage of the ether bond to give characteristic allyl (m/z 41) and pentafluoropropoxy fragments.
Reactivity Profile
The reactivity of Allyl 2,2,3,3,3-pentafluoropropyl ether is dictated by the presence of the allyl group's carbon-carbon double bond. The electron-withdrawing nature of the pentafluoropropyl group may slightly deactivate the double bond towards electrophilic attack compared to non-fluorinated allyl ethers.
Electrophilic Addition
The double bond of the allyl group can undergo electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) to form the corresponding dihalo-ethers.
Hydroboration-Oxidation
Hydroboration-oxidation of the terminal alkene will proceed with anti-Markovnikov regioselectivity to yield the corresponding primary alcohol, 3-(2,2,3,3,3-pentafluoropropoxy)propan-1-ol.[6] This reaction provides a route to further functionalize the molecule.
Ozonolysis
Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the allyl group to yield 2,2,3,3,3-pentafluoropropoxymethanal.[7] This reaction is useful for accessing the corresponding aldehyde.
Palladium-Catalyzed Reactions
The allyl group is a versatile substrate for palladium-catalyzed reactions, such as the Tsuji-Trost reaction. In the presence of a palladium(0) catalyst, the allyl ether can react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Applications in Drug Discovery and Materials Science
The unique properties of APFPE make it a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: The pentafluoropropyl group can serve as a metabolically stable bioisostere for other functional groups. The introduction of this moiety can improve the pharmacokinetic profile of drug candidates.[1] The allyl handle allows for the late-stage functionalization of complex molecules.
-
Materials Science: As a fluorinated monomer, APFPE can be used in the synthesis of specialty polymers with low surface energy, high thermal stability, and chemical resistance.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and metabolic stability of agrochemicals.
Safety and Handling
Allyl 2,2,3,3,3-pentafluoropropyl ether is a flammable liquid and should be handled with appropriate precautions.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.[8][9]
Conclusion
Allyl 2,2,3,3,3-pentafluoropropyl ether is a valuable and versatile chemical entity with a unique combination of properties conferred by its allyl and pentafluoropropyl functionalities. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity profile offers numerous opportunities for further chemical modification. For researchers in drug discovery and materials science, APFPE represents a strategic building block for the introduction of fluorine and a reactive handle for the construction of complex molecular architectures. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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